molecular formula C25H20N4O3 B2847297 2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886178-27-4

2'-Amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No. B2847297
CAS RN: 886178-27-4
M. Wt: 424.46
InChI Key: ZRYGYMWLHDQUEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the spiro configuration, where two rings share a single atom, adds to this complexity .

Scientific Research Applications

Synthesis of Diverse Heterocyclic Compounds

Researchers have developed multi-component reactions using novel heterocyclic active methylene compounds to synthesize skeletally diverse scaffolds. These include polycyclic/spirocyclic heterocyclic compounds, which are considered potential bioactive molecules. Such synthetic methodologies are seen as efficient and eco-friendly strategies for diversity-oriented synthesis, contributing to the development of new therapeutic agents (Jayarajan & Vasuki, 2012).

One-Pot Synthesis in Water

A notable advancement is the one-pot, three-component condensation reaction in water, highlighting an eco-friendly synthesis approach. This method involves isatin, aminopyrazole, and alkyl cyanoacetate, catalyzed by Et(3)N, to produce compounds with good yields, demonstrating an eco-conscious shift in chemical synthesis processes (Rahmati, Kenarkoohi, & Khavasi, 2012).

Antibacterial Activity

Recent studies have also explored the antibacterial activities of derivatives synthesized using various substituted isatins and malononitrile. These investigations into the antibacterial properties against human pathogenic bacteria offer insights into the potential medical applications of these compounds (Vinoth, Vadivel, & Lalitha, 2021).

Novel Synthetic Routes and Mechanisms

Research on the synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles has provided valuable insights into reaction mechanisms and yielded novel synthetic routes for producing structurally complex and functionally diverse heterocyclic compounds. These studies not only expand the chemical space of heterocyclic chemistry but also contribute to the understanding of reaction dynamics and product formation (Aly et al., 2018).

Green Chemistry Approaches

The emphasis on green chemistry is evident in the use of ultrasound as an energy source for multicomponent reactions (MCRs). This approach aligns with sustainable chemistry principles, aiming to reduce environmental impact while achieving high efficiency in synthesizing spiro compounds. Such methodologies underscore the importance of eco-friendly practices in chemical research and development (Gupta et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information on any biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, its physical and chemical properties, and any potential biological activity. This could involve experimental studies as well as computational studies .

properties

IUPAC Name

2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-12-20-21(23(30)28(15)2)25(18(13-26)22(27)32-20)17-10-6-7-11-19(17)29(24(25)31)14-16-8-4-3-5-9-16/h3-12H,14,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYGYMWLHDQUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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